molecular formula C15H17BrN2O4S B2430044 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide CAS No. 380442-20-6

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2430044
CAS No.: 380442-20-6
M. Wt: 401.28
InChI Key: SMHXXZNWOSBTPP-UHFFFAOYSA-N
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Description

“3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H15BrN2O3S. It contains 14 carbon atoms, 15 hydrogen atoms, one bromine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 204.69°C and a predicted boiling point of approximately 526.5°C at 760 mmHg . The predicted density is approximately 1.6 g/cm3, and the refractive index is predicted to be n20D 1.65 .

Scientific Research Applications

Antitumor Properties

Compounds from sulfonamide-focused libraries, including 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, have shown potential in antitumor applications. Studies using cell-based antitumor screens have identified certain sulfonamides as potent cell cycle inhibitors, leading to their progression into clinical trials. These compounds exhibit properties such as disrupting tubulin polymerization and causing a decrease in the S phase fraction in cancer cell lines, indicating their utility in oncolytic therapies (Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

Sulfonamide derivatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antibacterial Properties

Sulfonamide compounds have been studied for their antibacterial properties, especially against pathogenic strains of gram-positive and gram-negative bacteria. Novel sulfonamide derivatives synthesized and characterized in research have demonstrated efficacy in treating various infectious diseases, such as malaria and urinary tract infections, through disc diffusion methods (Ahmad & Farrukh, 2012).

Enzyme Inhibition

Sulfonamides, including the this compound derivative, have shown potential as enzyme inhibitors. These compounds have been investigated for inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential in treating diseases linked to these enzymes (Abbasi et al., 2019).

Future Directions

The future directions of research involving this compound are not specified in the available data. Given its use in proteomics research, it may be involved in studies investigating protein function and interactions .

Properties

IUPAC Name

3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXXZNWOSBTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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